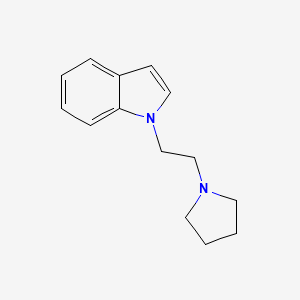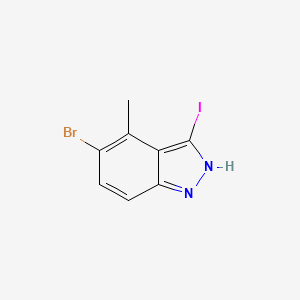
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol is a complex organic compound with the molecular formula C19H25ClN2O2 and a molecular weight of 348.867 g/mol . This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an ethanolamine moiety, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorodiphenylmethane. This intermediate is then reacted with ethylenediamine to yield 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of solvents such as toluene or dichloromethane, along with bases like sodium carbonate or triethylamine, can facilitate the reaction . The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Diphenhydramine: Another similar compound, commonly used as an antihistamine and sedative.
Uniqueness
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C19H25ClN2O2 |
|---|---|
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
2-[2-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethylamino]ethoxy]ethanol |
InChI |
InChI=1S/C19H25ClN2O2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-11-10-21-12-14-24-15-13-23/h1-9,19,21-23H,10-15H2 |
Clé InChI |
JBKNZPSSNJPELX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCNCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)


![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)




![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
